9-beta-d-Arabinosylguanine
Description
Historical Context of Nucleoside Analogue Research in Biological Systems
The exploration of nucleoside analogues, synthetic compounds that mimic natural nucleosides, marks a significant chapter in medicinal chemistry and molecular biology. numberanalytics.com This field of research originated in the 1950s with the synthesis of 5-fluorouracil, a compound that paved the way for the development of numerous other analogues. numberanalytics.com These molecules are structurally similar to the building blocks of DNA and RNA and are designed with modifications to their sugar or base components. numberanalytics.com The primary goal of these alterations is to create compounds that can interfere with cellular processes, particularly nucleic acid synthesis, making them potent antiviral and anticancer agents. nih.govresearchgate.net
Early research focused on creating analogues that could act as "chain terminators" in DNA synthesis. nih.gov By incorporating a modified sugar that lacks the necessary hydroxyl group for chain elongation, these analogues effectively halt the replication process. ontosight.ai This principle was foundational to the development of early antiviral drugs like Zidovudine (AZT) for HIV and Acyclovir for herpes simplex virus. numberanalytics.comnih.gov In oncology, the ability of nucleoside analogues to selectively target rapidly dividing cancer cells has been a cornerstone of chemotherapy for decades. researchgate.net The continuous evolution of this research has been driven by the need to overcome drug resistance and improve the therapeutic index of these compounds. researchgate.net
Overview of 9-beta-D-Arabinosylguanine (Ara-G) as a Core Research Compound
9-beta-D-Arabinofuranosylguanine (Ara-G) is a purine (B94841) nucleoside analogue of deoxyguanosine. nih.govebi.ac.uk Its structure features an arabinose sugar instead of the deoxyribose found in natural guanosine (B1672433). ontosight.ai This seemingly subtle modification has profound biological consequences. Ara-G is resistant to degradation by the enzyme purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. nih.govnih.gov This resistance allows Ara-G to persist and be metabolized within cells to its active triphosphate form, ara-GTP. nih.govki.se
The mechanism of action of Ara-G centers on the intracellular accumulation of ara-GTP, which acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into DNA. ki.sedrugbank.com Once incorporated, the arabinose sugar of ara-G terminates further DNA chain elongation, leading to the inhibition of DNA synthesis and ultimately, cell death. ontosight.aiebi.ac.uk This cytotoxic effect is particularly pronounced in cells with high rates of DNA replication, such as malignant lymphocytes. nih.gov
Initial synthesis of Ara-G was challenging, which limited its early clinical investigation. nih.gov The development of a more water-soluble prodrug, nelarabine (B1678015) (formerly compound 506U78), which is rapidly converted to Ara-G in the body by adenosine (B11128) deaminase, overcame this hurdle and facilitated its advancement into preclinical and clinical studies. ashpublications.orgnih.govmdpi.com
Significance in Preclinical Studies of Lymphoid Malignancies
Preclinical research has consistently demonstrated the potent and selective cytotoxic activity of Ara-G against malignant T-lymphoblasts, while B-lymphoblasts and other cell types are significantly less sensitive. ebi.ac.ukmdpi.com This T-cell selectivity is a defining characteristic of Ara-G and is attributed to the preferential accumulation of ara-GTP in T-cells. drugbank.comresearchgate.net This observation is rooted in the understanding of purine metabolism in different lymphocyte subsets and the consequences of its disruption, as seen in patients with congenital PNP deficiency who exhibit profound T-cell lymphopenia. nih.govashpublications.org
In vitro studies using various leukemia and lymphoma cell lines have been instrumental in elucidating the mechanisms of action and resistance. For instance, research on T-cell acute lymphoblastic leukemia (T-ALL) cell lines like CCRF-CEM and MOLT-4 has shown that sensitivity to Ara-G correlates with the intracellular concentration of ara-GTP. ki.senih.gov Resistance to Ara-G has been linked to several mechanisms, including reduced activity of activating enzymes like deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK), as well as decreased expression of nucleoside transporters such as ENT1 and ENT2. ki.seashpublications.orgaacrjournals.org
Animal models have further substantiated the potential of Ara-G in treating T-cell malignancies. In a murine model of T-cell ALL, ex vivo treatment of bone marrow contaminated with malignant T-cells with Ara-G effectively purged the leukemic cells without causing irreversible damage to normal hematopoietic stem cells, allowing for successful bone marrow reconstitution. nih.gov These preclinical findings provided a strong rationale for the clinical investigation of nelarabine in patients with relapsed or refractory T-cell malignancies. nih.govresearchgate.net
Interactive Data Tables
Table 1: Key Enzymes in Ara-G Metabolism and Their Roles
| Enzyme | Role in Ara-G Metabolism | Impact on Cytotoxicity |
| Adenosine Deaminase (ADA) | Converts the prodrug nelarabine to Ara-G. nih.govdrugbank.com | Essential for the activation of the prodrug form. |
| Deoxycytidine Kinase (dCK) | Phosphorylates Ara-G to its monophosphate form (ara-GMP). nih.govki.se | A critical step in the activation pathway; reduced dCK activity can lead to resistance. nih.gov |
| Deoxyguanosine Kinase (dGK) | Also phosphorylates Ara-G to ara-GMP, particularly in the mitochondria. ki.se | Contributes to the overall cellular pool of activated Ara-G. nih.gov |
| Purine Nucleoside Phosphorylase (PNP) | Ara-G is resistant to degradation by this enzyme. nih.govnih.gov | This resistance allows for the accumulation of Ara-G and its metabolites in target cells. ashpublications.org |
Table 2: Preclinical Findings in Lymphoid Malignancy Models
| Cell/Animal Model | Key Finding | Reference |
| Murine T-cell ALL model | Ex vivo purging with Ara-G eliminated malignant T-cells from bone marrow, allowing for successful transplantation and long-term survival. | nih.gov |
| CCRF-CEM T-ALL cell line | Resistance to Ara-G was associated with reduced activity of deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK). | nih.gov |
| Pediatric leukemia patient samples | T-ALL samples showed significantly higher sensitivity to Ara-G compared to B-cell precursor ALL and acute myeloid leukemia samples. | ashpublications.orgashpublications.orgresearchgate.net |
| MOLT-4 T-ALL cell line | Cytotoxicity of Ara-G was confirmed, and studies on mtDNA-depleted versions of these cells suggested that incorporation into mitochondrial DNA is not the primary mechanism of cell killing. | nih.govaacrjournals.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(16)1-20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 |
InChI Key |
VDCSDPLTVLHWGL-FJFJXFQQSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of 9 Beta D Arabinosylguanine
Cellular Uptake and Transport Mechanisms of Ara-G
The journey of ara-G into the cell is the initial critical step for its subsequent cytotoxic effects. This process is mediated by specific protein transporters embedded in the cell membrane.
Role of Specific Nucleoside Transporters (e.g., human Equilibrative Nucleoside Transporter 1, hENT1)
The uptake of ara-G into cells is facilitated by nucleoside transporters. researchgate.netresearchgate.net Among these, the human Equilibrative Nucleoside Transporter 1 (hENT1), also known as solute carrier family 29 member 1 (SLC29A1), plays a significant role. iiarjournals.orgdovepress.comsolvobiotech.com hENT1 is a transmembrane glycoprotein (B1211001) that facilitates the import of nucleosides, including ara-G, into the cell. dovepress.comsolvobiotech.com Studies have shown that ara-G is transported into cells via both nitrobenzylthioinosine-sensitive and -insensitive equilibrative nucleoside transporters. aacrjournals.orgmdpi.com The expression levels of these transporters, particularly hENT1 and hENT2, have been linked to the sensitivity of leukemia cells to ara-G. ashpublications.org Specifically, higher mRNA levels of ENT1 and ENT2 were observed in ara-G-sensitive samples compared to resistant ones. ashpublications.org While hENT1 is a primary transporter for ara-G, other transporters like hENT2 also contribute to its cellular uptake. nih.gov
Influence of Transport Dynamics on Intracellular Ara-G Accumulation
The dynamics of cellular transport significantly influence the intracellular concentration of ara-G, which is a key determinant of its therapeutic effect. The efficiency of transporters like hENT1 directly impacts how much of the compound can enter the cell. dovepress.com Factors that disrupt the microtubule network, which is crucial for intracellular transport, can lead to the accumulation of substances within the cell. oup.com Furthermore, the physical properties of the cytoplasm, such as molecular crowding, can reduce intracellular diffusion and active transport, potentially affecting the distribution and accumulation of molecules like ara-G. nih.gov The rate of intracellular accumulation of ara-G and its active form, ara-GTP, has been shown to be a critical factor in its selective toxicity against T-cells. nih.gov
Intracellular Metabolic Activation Pathway of Ara-G
Once inside the cell, ara-G must be metabolically converted into its active form to exert its cytotoxic effects. This activation involves a series of enzymatic reactions, beginning with the conversion of its prodrug form.
Demethylation of Prodrugs (e.g., Nelarabine (B1678015) to Ara-G) by Adenosine (B11128) Deaminase
Nelarabine is a water-soluble prodrug of ara-G. drugbank.comcancercareontario.ca In the bloodstream, nelarabine is rapidly demethylated by the enzyme adenosine deaminase (ADA) to form ara-G. drugbank.comcancercareontario.catga.gov.aupediatriconcall.comnih.gov This conversion is a crucial first step, as nelarabine itself is not the active compound. nih.gov The primary route of metabolism for nelarabine is this O-demethylation to ara-G, which is then available for cellular uptake and further activation. tga.gov.aunih.gov
Initial Phosphorylation of Ara-G by Cytosolic Deoxycytidine Kinase (dCK)
The first and rate-limiting step in the activation of ara-G is its phosphorylation to ara-G monophosphate (ara-GMP). aacrjournals.orgnih.gov This crucial phosphorylation is catalyzed by two key enzymes, one of which is the cytosolic deoxycytidine kinase (dCK). aacrjournals.orgresearchgate.netnih.govtmc.edupsu.edu Ara-G is a substrate for dCK, which converts it to cytosolic ara-GMP. oncohemakey.comcancer.gov While dCK has a lower affinity for ara-G compared to the mitochondrial enzyme, it has a high specific activity. aacrjournals.org At higher concentrations of ara-G (e.g., 100 μM), dCK appears to be the predominant enzyme responsible for its phosphorylation. aacrjournals.orgnih.gov Studies have shown that the presence of dCK leads to an augmented accumulation of intracellular ara-GTP. aacrjournals.org
Initial Phosphorylation of Ara-G by Mitochondrial Deoxyguanosine Kinase (dGK)
In addition to the cytosolic pathway, ara-G is also phosphorylated in the mitochondria by deoxyguanosine kinase (dGK). aacrjournals.orgresearchgate.netnih.govtmc.edupsu.edu DGK is a mitochondrial kinase that is critical for supplying nucleotides for mitochondrial DNA synthesis. nih.gov It has a high affinity for ara-G but a lower specific activity compared to dCK. aacrjournals.org Research indicates that at low concentrations of ara-G (e.g., 10 μM), dGK is the preferred enzyme for phosphorylation, leading to a more significant accumulation of ara-GTP in cells overexpressing dGK. aacrjournals.orgnih.gov The phosphorylation of ara-G by both dCK and dGK highlights the dual pathways for its activation within the cell, with the relative contribution of each enzyme being dependent on the substrate concentration. aacrjournals.orgnih.gov
Research Findings on Ara-G Phosphorylation
| Ara-G Concentration | Predominant Enzyme | Observation |
|---|---|---|
| Low (e.g., 10 μM) | dGK | Maximum accumulation of phosphorylated product observed in dGK+ extracts. aacrjournals.orgnih.gov |
| High (e.g., 100 μM) | dCK | Maximum accumulation of phosphorylated product observed in dCK+ extracts. aacrjournals.orgnih.gov |
| Ara-G Concentration | Cell Type | Ara-GTP Accumulation (mean ± SE) | Significance |
|---|---|---|---|
| 10 μM | dCK+ | Lower than dGK+ | Levels significantly higher in dGK+ cells (P = 0.0008). aacrjournals.orgnih.gov |
| dGK+ | 18.2 ± 1.5 μM | ||
| 100 μM | dCK+ | 25 ± 3.7 μM | Accumulated to similar levels (P = 0.5529). aacrjournals.orgnih.govresearchgate.net |
| dGK+ | 27.8 ± 2.7 μM |
Sequential Phosphorylation to 9-beta-D-Arabinosylguanine Triphosphate (Ara-GTP)
9-beta-D-arabinofuranosylguanine (ara-G) is a nucleoside analog that requires intracellular activation through a series of phosphorylation steps to exert its cytotoxic effects. This bioactivation culminates in the formation of 9-beta-D-arabinofuranosylguanine triphosphate (ara-GTP), the pharmacologically active metabolite. patsnap.comnih.govnih.gov The initial and rate-limiting step in this cascade is the conversion of ara-G to its monophosphate form, ara-GMP. nih.govnih.govmdpi.com This crucial phosphorylation is catalyzed by two key enzymes: the cytosolic deoxycytidine kinase (dCK) and the mitochondrial deoxyguanosine kinase (dGK). nih.govki.seaacrjournals.org Subsequent phosphorylations, converting ara-GMP to ara-GDP (diphosphate) and finally to the active ara-GTP, are carried out by other cellular kinases. mdpi.comdrugbank.com
The efficiency of this phosphorylation process, and thus the intracellular accumulation of ara-GTP, is a critical determinant of the compound's cytotoxic potency and has been correlated with its effectiveness. ki.seaacrjournals.orgresearchgate.net Studies have shown that the relative contribution of dCK and dGK to ara-G phosphorylation can depend on the concentration of ara-G. At lower concentrations, dGK appears to be the predominant enzyme, while at higher concentrations, dCK plays a more significant role. aacrjournals.orgresearchgate.net This differential enzymatic activity contributes to the selective accumulation of ara-GTP in certain cell types, such as T-lymphoblasts, which exhibit higher levels of these kinases. drugbank.com
| Enzyme | Location | Substrate | Product | Significance |
| Deoxycytidine Kinase (dCK) | Cytosol | This compound (ara-G) | ara-G Monophosphate (ara-GMP) | Key enzyme in the initial and rate-limiting phosphorylation step. nih.govki.seaacrjournals.org |
| Deoxyguanosine Kinase (dGK) | Mitochondria | This compound (ara-G) | ara-G Monophosphate (ara-GMP) | Predominant enzyme at low ara-G concentrations. aacrjournals.orgresearchgate.net |
| Other Nucleoside Kinases | - | ara-G Monophosphate (ara-GMP), ara-G Diphosphate (ara-GDP) | ara-G Diphosphate (ara-GDP), ara-G Triphosphate (Ara-GTP) | Catalyze the subsequent phosphorylation steps to form the active triphosphate. mdpi.comdrugbank.com |
Molecular Interaction with Nucleic Acid Synthesis Machinery
The cytotoxicity of 9-beta-D-arabinofuranosylguanine is primarily mediated through the interference of its active triphosphate form, ara-GTP, with the cellular machinery responsible for nucleic acid synthesis.
Competition of Ara-GTP with Endogenous Deoxyguanosine Triphosphate (dGTP)
As a structural analog of deoxyguanosine triphosphate (dGTP), ara-GTP directly competes with its endogenous counterpart for binding to and utilization by DNA polymerases during the process of DNA replication. patsnap.comdrugbank.comportlandpress.com This competitive inhibition is a cornerstone of its mechanism of action. The structural similarity allows ara-GTP to be recognized by the DNA synthesis machinery, but its unique arabinose sugar moiety ultimately disrupts the normal process of DNA elongation. ontosight.ai The preferential accumulation of ara-GTP in certain cancer cells, such as T-cell malignancies, enhances its competitive advantage over dGTP, leading to a more potent inhibition of DNA synthesis in these cells. nih.govdrugbank.com
Incorporation of Ara-GTP into Deoxyribonucleic Acid (DNA)
The competition between ara-GTP and dGTP leads to the fraudulent incorporation of the analog into the growing DNA strand. portlandpress.comontosight.ainih.gov This event is a critical step in the cytotoxic cascade initiated by 9-beta-D-arabinofuranosylguanine.
Nuclear DNA Incorporation
The primary target for the cytotoxic action of many nucleoside analogs, including ara-G, is nuclear DNA. nih.gov The incorporation of ara-GTP into the nuclear genome has been demonstrated to be a necessary step for the induction of apoptosis in T-lymphoblastic cell lines. nih.gov Studies have shown that while the accumulation of ara-GTP can occur throughout the cell cycle, its incorporation into DNA and the subsequent initiation of apoptosis are dependent on the cell entering the S-phase, the period of active DNA synthesis. ki.senih.gov Research on the human T-lymphoblastic leukemia cell line CCRF-CEM revealed that upon treatment with ara-G, the incorporation of the analog into nuclear DNA led to the inhibition of DNA synthesis. nih.govnih.gov
Mitochondrial DNA Incorporation
In addition to its effects on nuclear DNA, ara-G has been shown to be incorporated into mitochondrial DNA (mtDNA). nih.govki.seaacrjournals.org The mitochondrial enzyme deoxyguanosine kinase (dGK) efficiently phosphorylates ara-G, contributing to the pool of ara-GTP within the mitochondria. nih.govki.se Evidence suggests that ara-G is predominantly incorporated into the mtDNA of cells. aacrjournals.org However, the direct contribution of this mitochondrial incorporation to the acute cytotoxic effects of the analog is still under investigation. ki.seaacrjournals.org Some studies suggest that while mtDNA incorporation occurs, it may not be the primary driver of acute cytotoxicity. ki.seaacrjournals.org For instance, a study using a cell line depleted of mitochondrial DNA (Rho0) showed that these cells remained sensitive to ara-G, indicating that mtDNA is not essential for its immediate cytotoxic action. aacrjournals.org Nevertheless, the potential for long-term effects and delayed mitochondrial toxicity due to ara-G incorporation into mtDNA cannot be ruled out. ki.se
Inhibition of DNA Polymerases and Termination of DNA Chain Elongation
The incorporation of ara-GTP into a growing DNA strand has profound consequences for the continuation of DNA synthesis. mdpi.comportlandpress.comontosight.ai While ara-GTP possesses the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, the arabinose sugar's stereochemistry hinders the ability of DNA polymerases to efficiently add the next nucleotide. drugbank.comontosight.ai This leads to the effective termination of DNA chain elongation. patsnap.comportlandpress.comontosight.aipharmacology2000.com
Biochemical assays have demonstrated that ara-GTP is utilized by various DNA polymerases in place of dGTP, leading to an inhibition of primer elongation. nih.gov Among the different DNA polymerases, DNA polymerase α, which is responsible for initiating DNA synthesis, has been found to be particularly sensitive to inhibition by ara-GTP. nih.gov The arrest of DNA synthesis at the site of ara-GTP incorporation disrupts the integrity of the replication process, ultimately triggering cellular pathways that lead to programmed cell death, or apoptosis. patsnap.commdpi.com
| Finding | Cell Line/System | Key Result |
| Ara-GTP incorporation inhibits DNA synthesis | L5178y mouse lymphoma cells | Ara-G is incorporated into DNA, leading to inhibition of the incorporation rate of dThd into DNA. nih.gov |
| Ara-GTP incorporation is S-phase dependent for apoptosis | CCRF-CEM (T-lymphoblastic) | Incorporation of ara-GTP into DNA and subsequent apoptosis are dependent on S-phase entry. nih.gov |
| Reduced ara-GTP incorporation confers resistance | CEM/ara-G (ara-G-resistant) | Reduced incorporation of ara-G into both nuclear and mitochondrial DNA resulted in a lack of DNA synthesis inhibition. nih.govnih.gov |
| DNA polymerase α is highly sensitive to ara-GTP | CHO cells, murine cells, human cells | Biochemical assays showed that DNA polymerase α was the most sensitive to inhibition by ara-GTP, leading to chain termination. nih.gov |
Induction of Programmed Cell Death Pathways
The primary mechanism for this compound (ara-G)-induced apoptosis is initiated by its metabolic activation and subsequent incorporation into DNA. nih.govaacrjournals.org Following transport into the cell, ara-G is phosphorylated by deoxyguanosine kinase and deoxycytidine kinase to its active triphosphate form, ara-GTP. nih.govnih.govaacrjournals.org This active metabolite, ara-GTP, serves as a fraudulent substrate for DNA polymerases. unict.it
The critical event that triggers the apoptotic cascade is the incorporation of ara-GTP into the DNA strand during replication. nih.govaacrjournals.orgaacrjournals.org This action terminates further DNA chain elongation, resulting in a potent inhibition of DNA synthesis. pharmacology2000.comaacrjournals.org Studies have demonstrated a direct linear relationship between the amount of ara-G incorporated into DNA, the degree of DNA synthesis inhibition, and the number of cells undergoing apoptosis. nih.govaacrjournals.org Blocking the incorporation of ara-G into DNA prevents the biochemical and morphological signs of apoptosis, even when cytotoxic levels of intracellular ara-GTP are present, underscoring this step as essential for its cell-killing activity. nih.govaacrjournals.org
Following the disruption of DNA synthesis, several apoptotic pathways are activated:
DNA Fragmentation: A key biochemical hallmark observed is the formation of high molecular weight DNA fragments, an early event in the apoptotic process. aacrjournals.org
Mitochondrial (Intrinsic) Pathway: Ara-G treatment has been shown to induce the cleavage and activation of caspase-9 and caspase-3, key executioners of the mitochondrial-mediated apoptotic pathway. nih.govnih.gov In some cell models, this is accompanied by the release of cytochrome c and a drop in the mitochondrial membrane potential. nih.gov The balance of pro- and anti-apoptotic proteins is also affected, with resistant cells showing higher levels of the anti-apoptotic protein Bcl-xL. nih.govnih.gov
Fas/FasL (Extrinsic) Pathway: In T-lymphoblastic cells, ara-G demonstrates a specific mechanism involving the Fas signaling pathway. nih.gov Treatment leads to an induction of Fas ligand (FasL) gene expression and a significant increase in soluble Fas ligand (sFasL) in the culture medium. nih.gov This liberated sFasL can then induce apoptosis in neighboring cells, including those not in S-phase, creating a potent bystander effect. nih.govashpublications.org Resistance to ara-G has been linked to a lack of Fas expression, preventing apoptosis induction through this pathway. nih.gov
Table 2: Key Molecular Events in Ara-G Induced Apoptosis
| Event | Protein/Factor Involved | Role in Apoptosis | Reference(s) |
|---|---|---|---|
| Activation | Deoxyguanosine kinase (dGK), Deoxycytidine kinase (dCK) | Phosphorylates ara-G to its active triphosphate form, ara-GTP. | nih.govnih.govaacrjournals.org |
| DNA Incorporation | DNA Polymerases | Incorporates ara-GTP into DNA, causing chain termination. | aacrjournals.orgunict.it |
| Intrinsic Pathway | Caspase-9, Caspase-3, Bcl-xL | Executioner caspases are activated; anti-apoptotic proteins can confer resistance. | nih.govnih.gov |
| Extrinsic Pathway | Fas Ligand (FasL) | Induced and released by T-cells to trigger apoptosis in neighboring cells. | nih.govnih.govashpublications.org |
The cytotoxic activity of this compound (ara-G) is characteristically dependent on the S-phase of the cell cycle, the period during which DNA synthesis occurs. nih.govnih.govunict.it While the intracellular accumulation of the active metabolite, ara-GTP, can occur independently of the cell cycle phase, its crucial incorporation into DNA and the subsequent triggering of apoptosis are strictly limited to cells actively replicating their DNA. nih.govnih.govresearchgate.net
Experiments using synchronized cell populations have definitively shown that cells in S-phase incorporate significantly more ara-G into their DNA compared to cells in other phases, such as at the G1-S boundary. nih.govaacrjournals.org This S-phase-specific incorporation directly correlates with a greater than 95% inhibition of DNA synthesis and a marked increase in apoptotic markers. nih.govaacrjournals.org Consequently, treating a population of cycling T-lymphoblastic cells with ara-G leads to a decrease in the proportion of cells in S-phase, accompanied by a corresponding increase in the sub-G1 population, which represents cells with fragmented DNA undergoing apoptosis. nih.gov
This S-phase specificity can result in different cellular outcomes depending on the cell type. In highly sensitive T-lymphoblastic cells, ara-G incorporation during S-phase rapidly signals for apoptosis. nih.gov In contrast, in other cell lines such as myeloid (ML-1) and B-lymphoblast (Raji) cells, ara-G treatment may induce an S-phase arrest without an immediate and widespread apoptotic response. nih.gov This suggests that while DNA synthesis is inhibited across these lines, the downstream signaling that commits the cell to apoptosis is particularly robust in T-cells. nih.gov This cell cycle-dependent action is a hallmark of nucleoside analogues that function by being incorporated into DNA. unict.it
Table 3: Cell Cycle Effects of this compound
| Cell Line Type | Primary Effect | Outcome | Reference(s) |
|---|---|---|---|
| T-Lymphoblastic (e.g., CCRF-CEM) | S-phase dependent DNA incorporation | Decrease in S-phase population, increase in sub-G1 (apoptosis). | nih.govnih.gov |
| Myeloid (e.g., ML-1) | S-phase arrest | Blocks apoptotic signaling, less sensitive than T-cells. | nih.gov |
| B-Lymphoblast (e.g., Raji) | S-phase arrest | Blocks apoptotic signaling, less sensitive than T-cells. | nih.gov |
Cellular Selectivity and Factors Influencing Efficacy of Ara G
T-Cell Lineage Specificity
The preferential targeting of T-cells by Ara-G is primarily dictated by the cellular machinery responsible for its uptake and activation.
The cytotoxicity of 9-beta-d-Arabinosylguanine is contingent upon its intracellular conversion to the active 5'-triphosphate form, Ara-GTP. tmc.eduportico.org This bioactivation is a critical, rate-limiting process initiated by phosphorylation. nih.gov Research has identified two key enzymes responsible for this initial phosphorylation step: the cytoplasmic deoxycytidine kinase (dCK) and the mitochondrial deoxyguanosine kinase (dGK). tmc.edunih.govresearchgate.net
T-lymphoblastic cells, in comparison to B-lineage and myeloid cells, exhibit higher activity of these activating kinases. aacrjournals.orgashpublications.org In particular, immature T-cells are known to possess high levels of dCK activity. aacrjournals.org Studies using engineered cell lines have elucidated the specific roles of each kinase. At low substrate concentrations of Ara-G, dGK appears to be the predominant phosphorylating enzyme, whereas at higher concentrations, dCK contributes significantly to the activation process. aacrjournals.org The elevated expression of these kinases in T-cells leads to more efficient conversion of Ara-G to its monophosphate form, setting the stage for its subsequent phosphorylation and accumulation as the active Ara-GTP. tmc.eduaacrjournals.org Conversely, acquired resistance to Ara-G has been linked to decreased levels of dGK and dCK, underscoring their essential role in the drug's mechanism of action. nih.govdiva-portal.org
Before Ara-G can be phosphorylated, it must first enter the target cell. This transport across the cell membrane is mediated by specific proteins known as nucleoside transporters. aacrjournals.orgresearchgate.net The primary transporters implicated in the uptake of Ara-G are the equilibrative nucleoside transporters ENT1 and ENT2. solvobiotech.comnih.govmdpi.com
These transporters facilitate the movement of Ara-G from the extracellular space into the cytoplasm, where it can be acted upon by dCK and dGK. researchgate.net The expression levels of these transporters are therefore a crucial determinant of intracellular drug availability. solvobiotech.com While these transporters are widely expressed, the combination of efficient transport via ENT1 and ENT2 and the high intracellular phosphorylating capacity within T-cells creates a synergistic effect. aacrjournals.orgsolvobiotech.com This combination ensures that T-lymphoblasts not only take up Ara-G efficiently but also rapidly trap it intracellularly by converting it to its phosphorylated, membrane-impermeable form, thus contributing significantly to the compound's T-cell selectivity. aacrjournals.org
Comparative Cellular Metabolism Across Hematopoietic Lineages
The metabolic handling of Ara-G differs markedly among various types of blood cells, which is a key factor in its selective toxicity.
A consistent finding in both preclinical and clinical studies is the preferential accumulation of the active metabolite, Ara-GTP, in T-lymphoblasts. nih.govresearchgate.netashpublications.org When compared directly, T-cell lines (like CCRF-CEM) accumulate Ara-GTP at a faster rate and to a much greater extent than B-lymphoblastoid (e.g., Raji) or myeloid (e.g., ML-1) cell lines. tmc.edunih.gov This differential accumulation is a direct consequence of the higher kinase activity in T-cells and results in greater inhibition of DNA synthesis and subsequent cell death. tmc.eduresearchgate.net Furthermore, it has been noted that T-lymphatic cells exhibit a decreased catabolism of Ara-GTP compared to B-cells, allowing the active metabolite to be retained for longer periods, with a median half-life often exceeding 24 hours. portico.orgresearchgate.netashpublications.orgtandfonline.com
| Cell Lineage | Relative Ara-GTP Accumulation Rate | Peak Ara-GTP Concentration | Reference |
|---|---|---|---|
| T-Lymphoblast (CCRF-CEM) | Fastest | Highest | tmc.edunih.gov |
| B-Lymphoblast (Raji) | Slower | Lower | tmc.edunih.gov |
| Myeloid (ML-1) | Slower | Lower | tmc.edunih.gov |
| T-Lymphoblastic Disease (Patients) | - | Median: 140 µmol/l | portico.org |
| Other Leukemias (Patients) | - | Median: 50 µmol/l | portico.org |
Correlation of Intracellular Ara-GTP Accumulation with Preclinical Efficacy
A direct and compelling correlation exists between the intracellular concentration of Ara-GTP and the cytotoxic efficacy of the compound. nih.gov Studies have consistently demonstrated that higher levels of Ara-GTP in malignant cells are associated with a greater therapeutic response. nih.govtandfonline.com In preclinical models, T-cell lines that accumulated the highest levels of Ara-GTP were also the most sensitive to Ara-G-induced apoptosis and inhibition of colony formation. tmc.edunih.gov
This correlation extends to the clinical setting, where the extent of Ara-GTP accumulation has been shown to be a predictor of patient response. tandfonline.com Malignant cells from patients who achieved a complete or partial remission following therapy accumulated significantly higher concentrations of Ara-GTP compared to cells from non-responding patients. portico.orgtandfonline.comnih.gov This strong pharmacodynamic relationship highlights that achieving a critical intracellular threshold of Ara-GTP is a key determinant for the successful inhibition of DNA synthesis and the induction of apoptosis that underlies the therapeutic effect of this compound. portico.orgtandfonline.com
| Patient Response | Median Peak Intracellular Ara-GTP Concentration | Study Reference |
|---|---|---|
| Responders | 157 µmol/l | portico.org |
| Non-responders | 43 µmol/l | portico.org |
| Responders | 890 µmol/l | tandfonline.com |
| Non-responders | 30 µmol/l | tandfonline.com |
Mechanisms of Acquired Resistance to 9 Beta D Arabinosylguanine
Alterations in Kinase Activity
The phosphorylation of ara-G is a critical activation step, and alterations in the kinases responsible for this process are a primary mechanism of acquired resistance. Two key enzymes, cytosolic deoxycytidine kinase (dCK) and mitochondrial deoxyguanosine kinase (dGK), are responsible for the initial phosphorylation of ara-G. nih.govnih.gov A decrease in the activity of either of these enzymes can significantly impair the activation of ara-G, leading to drug resistance.
Decreased Cytosolic Deoxycytidine Kinase (dCK) Activity
Decreased activity of cytosolic deoxycytidine kinase (dCK) is a well-documented mechanism of resistance to ara-G. nih.govnih.gov dCK is a key enzyme responsible for the phosphorylation of various deoxyribonucleosides and their analogs, including ara-G. Reduced dCK activity leads to lower intracellular levels of ara-G monophosphate, and consequently, decreased formation of the active cytotoxic metabolite, ara-GTP. This reduction in dCK activity can result from various molecular alterations, including mutations in the dCK gene or changes in its expression. diva-portal.org For instance, in ara-G-resistant human MOLT-4 leukemic cell lines, a partial deficiency of dCK was observed in the subline with higher resistance to the drug. nih.gov This decrease in dCK activity was also associated with a high degree of cross-resistance to other nucleoside analogs that are also activated by dCK. nih.gov Similarly, studies with CEM T-lymphoblast leukemia cells have shown that a loss of dCK activity can be a sequential event in the development of ara-G resistance. nih.gov
Impaired Mitochondrial Deoxyguanosine Kinase (dGK) Function
Impaired function of mitochondrial deoxyguanosine kinase (dGK) is a dominant factor in the development of acquired resistance to 9-beta-D-arabinosylguanine (ara-G). nih.gov dGK is a key enzyme located in the mitochondria that phosphorylates deoxyguanosine and its analogs, including ara-G. nih.govnih.gov Studies have demonstrated that ara-G is a preferred substrate for dGK, particularly at low concentrations. nih.gov
In ara-G-resistant human MOLT-4 leukemic cell lines, a significant decrease in dGK protein and mRNA levels was observed. nih.gov This reduction in dGK expression was a consistent finding in cell lines with varying levels of resistance, suggesting it is a primary and early event in the development of resistance. nih.gov The diminished dGK activity leads to reduced phosphorylation of ara-G to its active triphosphate form within the mitochondria.
The critical role of dGK in ara-G activation is further highlighted by the fact that cells with low dGK expression exhibit significant resistance to the cytotoxic effects of ara-G. nih.gov This underscores the importance of mitochondrial metabolism in the therapeutic efficacy of this drug.
Modifications in Nucleoside Transport Systems
The entry of this compound (ara-G) into leukemic cells is a crucial first step for its cytotoxic activity. This process is primarily mediated by nucleoside transport systems, with the human Equilibrative Nucleoside Transporter 1 (hENT1) being a key player. nih.gov While alterations in kinase activity and DNA incorporation are more prominently cited as mechanisms of resistance, modifications in these transport systems can also contribute to reduced drug efficacy.
A decrease in the expression or function of hENT1 can limit the intracellular accumulation of ara-G, thereby reducing the substrate available for phosphorylation by deoxycytidine kinase and deoxyguanosine kinase. Although not as extensively documented as other resistance mechanisms for ara-G specifically, reduced nucleoside transporter function is a known mechanism of resistance for other nucleoside analogs. Therefore, it is a plausible, though perhaps less frequent, mechanism of acquired resistance to ara-G. Further research is needed to fully elucidate the clinical significance of nucleoside transporter modifications in the context of ara-G resistance.
Reduced Incorporation into DNA
A crucial step in the cytotoxic action of this compound (ara-G) is the incorporation of its active triphosphate form, ara-GTP, into DNA. nih.govnih.gov This incorporation leads to the inhibition of DNA synthesis and ultimately triggers apoptosis. nih.govnih.gov Consequently, a reduction in the incorporation of ara-G into DNA represents a significant mechanism of acquired resistance.
This decreased incorporation can stem from several factors. One key reason is the competition between ara-GTP and the natural deoxyguanosine triphosphate (dGTP) for DNA polymerases. An increase in the intracellular pool of dGTP can effectively outcompete ara-GTP, leading to its reduced incorporation into the growing DNA chain.
Studies have shown a direct correlation between the amount of ara-G incorporated into DNA and the induction of apoptosis. nih.gov In resistant cells, even with adequate intracellular levels of ara-GTP, a failure to incorporate it into DNA can abolish the biochemical and morphological features of apoptosis. nih.gov This highlights that the mere presence of the active metabolite is insufficient for cytotoxicity; its incorporation into the genetic material is the critical event.
Decreased Ara-G Incorporation into Mitochondrial DNA
A significant mechanism of acquired resistance to this compound (ara-G) involves the decreased incorporation of its active form into mitochondrial DNA (mtDNA). nih.govnih.gov Research has shown that ara-G is predominantly incorporated into the mtDNA of cancer cells. nih.govnih.gov This targeted incorporation into mtDNA is considered a key aspect of its cytotoxic effect.
Studies on ara-G-resistant CEM T-lymphoblast cell lines have revealed that one of the initial events leading to resistance is a reduction in the amount of ara-G incorporated into mtDNA. nih.gov This suggests that the mitochondria are a primary pharmacological target for ara-G. nih.gov Although ara-G is incorporated into mtDNA, this does not necessarily lead to a decrease in mtDNA levels or affect the expression of mtDNA-encoded proteins like cytochrome c oxidase. nih.gov Interestingly, cells that have been depleted of their mtDNA show resistance to ara-G, further supporting the importance of mtDNA as a target for this drug. nih.gov
The table below summarizes the key findings from a study on ara-G resistant cell lines, highlighting the reduced incorporation into mtDNA as a mechanism of resistance.
| Cell Line | Resistance Mechanism | Reference |
| CEM T-lymphoblast | Decreased ara-G incorporation into mitochondrial DNA | nih.gov |
| mtDNA-depleted cells | Resistance to ara-G | nih.gov |
Role of Dephosphorylation by 5'-Nucleotidases (e.g., cN-II, dNT-1, dNT-2)
While the phosphorylation of this compound (ara-G) is crucial for its activation, the reverse process of dephosphorylation, catalyzed by 5'-nucleotidases, can contribute to drug resistance by inactivating the drug's active monophosphate form. These enzymes remove the phosphate (B84403) group from ara-G monophosphate (ara-GMP), preventing its further conversion to the active triphosphate form (ara-GTP) and thereby reducing its cytotoxic potential.
Several 5'-nucleotidases have been identified, including cytosolic 5'-nucleotidase II (cN-II), and the mitochondrial and cytosolic deoxyribonucleotidases (dNT-1 and dNT-2, respectively). An increase in the activity of these enzymes could lead to a higher rate of dephosphorylation of ara-GMP, effectively reducing the intracellular concentration of the active drug metabolites. Although the direct role of these specific 5'-nucleotidases in acquired ara-G resistance is not as extensively documented as kinase deficiencies, altered activity of 5'-nucleotidases has been implicated in resistance to other nucleoside analogs. Therefore, upregulation of these dephosphorylating enzymes represents a plausible mechanism for cellular resistance to ara-G.
Investigation of Other Molecular Determinants of Resistance
Beyond the well-established mechanisms of resistance to 9-beta-D-arabinofuranosylguanine (ara-G), such as alterations in activating enzymes, research has delved into other molecular factors that can contribute to acquired resistance. These investigations have revealed a multi-faceted landscape of cellular adaptations that can limit the efficacy of this T-cell selective chemotherapeutic agent.
Studies utilizing ara-G-resistant T-lymphoblastic leukemia cell lines have been instrumental in identifying these alternative resistance pathways. One key area of investigation has been the role of drug incorporation into cellular DNA. In a resistant variant of the CCRF-CEM T-lymphoblastic leukemia cell line, CEM/ara-G, a primary mechanism of resistance was found to be a significant reduction in the incorporation of ara-G into both nuclear and mitochondrial DNA. nih.gov This decrease in DNA incorporation directly prevented the inhibition of DNA synthesis, a critical step in the cytotoxic action of ara-G. nih.gov
Furthermore, alterations in the apoptotic machinery have been identified as a crucial determinant of resistance. The same CEM/ara-G cell line exhibited a distinct anti-apoptotic profile compared to its sensitive parental line. nih.gov This included an increase in the expression of the anti-apoptotic protein Bcl-xL and a concurrent decrease in the pro-apoptotic proteins Bax and Bad. nih.gov This shift in the balance of apoptotic regulators likely contributes to the cells' ability to survive ara-G-induced stress. A schematic representation of these resistance mechanisms highlights the downregulation of the human Equilibrative Nucleoside Transporter 1 (ENT1), reduced expression or activity of deoxycytidine kinase (DCK) and deoxyguanosine kinase (dGK), and the modulation of BCL-2 family members as key factors in resisting apoptotic cell death. researchgate.net
In another study using CEM T-lymphoblast cells, a sequential development of resistance mechanisms was observed. The initial step was associated with a decreased incorporation of ara-G into mitochondrial DNA. nih.gov This was followed by a secondary event characterized by the loss of deoxycytidine kinase (dCK) activity, demonstrating that resistance can be a multi-step process involving distinct molecular changes. nih.gov
The production of the active metabolite, ara-G triphosphate (ara-GTP), is a prerequisite for its cytotoxic effect. Research has shown that resistant cells can have significantly lower intracellular concentrations of ara-GTP. For instance, after a 6-hour incubation with ara-G, the intracellular ara-GTP level in CEM/ara-G cells was approximately one-fourth of that in the sensitive parental CEM cells. nih.gov This reduction was attributed to a combination of factors, including a lower transcript level of the human Equilibrative Nucleoside Transporter 1 and decreased protein levels of both deoxycytidine kinase and deoxyguanosine kinase. nih.gov
The following table summarizes key research findings on molecular determinants of resistance to 9-beta-D-arabinofuranosylguanine:
| Cell Line | Molecular Change | Impact on Resistance |
| CEM/ara-G | Reduced incorporation of ara-G into nuclear and mitochondrial DNA. nih.gov | Prevents inhibition of DNA synthesis. nih.gov |
| CEM/ara-G | Increased expression of anti-apoptotic Bcl-xL. nih.gov | Promotes cell survival. nih.gov |
| CEM/ara-G | Reduced expression of pro-apoptotic Bax and Bad. nih.gov | Promotes cell survival. nih.gov |
| CEM/ara-G | Lowered transcript level of human Equilibrative Nucleoside Transporter 1. nih.gov | Reduced intracellular accumulation of ara-G. nih.gov |
| CEM/ara-G | Decreased protein levels of deoxycytidine kinase and deoxyguanosine kinase. nih.gov | Reduced formation of active ara-GTP. nih.gov |
| araG-resistant CEM | Decreased incorporation of ara-G into mitochondrial DNA. nih.gov | Initial mechanism of resistance. nih.gov |
These findings underscore that resistance to 9-beta-D-arabinofuranosylguanine is not solely dependent on a single molecular event but can arise from a combination of alterations in drug transport, metabolism, DNA incorporation, and the regulation of apoptosis.
Advanced Synthetic Methodologies and Derivatization for Research Applications
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis has emerged as a powerful strategy, combining the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like ara-G under mild conditions. nih.govrug.nl This approach offers high regio- and stereoselectivity, which is often challenging to achieve through purely chemical methods. nih.gov
Utilization of Whole-Cell Biocatalysts for Ara-G Synthesis
A significant challenge in the synthesis of purine (B94841) nucleosides like ara-G is the low solubility of the guanine (B1146940) base, which complicates transglycosylation reactions from pyrimidine (B1678525) nucleosides. nih.gov To overcome this, researchers have employed a coupled two-step biocatalytic strategy using whole-cell biocatalysts. nih.gov This method involves the coordinated action of two different microorganisms to achieve the desired transformation. nih.gov
One such approach utilizes Enterobacter gergoviae and Arthrobacter oxydans to synthesize ara-G. nih.gov This process leverages the combined metabolic pathways of these two organisms to facilitate the efficient conversion to ara-G, bypassing the solubility issues associated with traditional chemical methods. nih.gov The use of whole-cell biocatalysts is advantageous as they are readily available, stable, and easy to handle, and they contain efficient cofactor regeneration systems, making the process more cost-effective. mdpi.com
Synthesis of Radiolabeled Analogs for Molecular Imaging
The development of radiolabeled analogs of ara-G has opened new avenues for non-invasively studying biological processes at the molecular level using positron emission tomography (PET).
Development of 2'-deoxy-2'-[18F]Fluoro-9-beta-D-Arabinofuranosylguanine ([18F]F-AraG)
A key radiolabeled analog of ara-G is 2'-deoxy-2'-[18F]Fluoro-9-beta-D-arabinofuranosylguanine, commonly known as [18F]F-AraG. nih.govresearchgate.net This PET tracer has shown significant promise for imaging T-cell activation, a critical component of the immune response in various diseases, including cancer and autoimmune disorders. researchgate.netsnmjournals.orgthno.org The ability to visualize activated T-cells can aid in patient selection for immunotherapies and monitor treatment responses. snmjournals.orgthno.org
Radiochemical Synthesis Techniques for [18F]F-AraG
The synthesis of [18F]F-AraG suitable for human PET studies has been a focus of extensive research. nih.gov The process typically involves the direct [18F]fluorination of a protected guanosine (B1672433) precursor. nih.govresearchgate.net
One established method involves the nucleophilic substitution of a triflate precursor with [18F]fluoride. snmjournals.orgsnmjournals.org The synthesis starts with a protected guanosine derivative, such as 2-N-acetyl-6-O-((4-nitrophenyl)ethyl)-9-(3',5'-di-O-trityl-2'-O-trifyl-β-D-ribofuranosyl)guanine, which is reacted with [18F]KF/Kryptofix 2.2.2. nih.govresearchgate.net This is followed by a deprotection step to remove the protecting groups, yielding [18F]F-AraG. snmjournals.org The final product is then purified using high-performance liquid chromatography (HPLC). snmjournals.orgnih.gov
Recent advancements have focused on automating the synthesis process to improve efficiency and ensure compliance with current Good Manufacturing Practice (cGMP) requirements. nih.govresearchgate.net Automated radiosynthesis modules, such as the Elixys system, have been developed to perform the entire synthesis, from radiolabeling to purification and formulation, in a single, contained unit. snmjournals.orgsnmjournals.org These automated methods have significantly improved radiochemical yields and reduced synthesis time. snmjournals.org
| Parameter | Manual Synthesis nih.govresearchgate.net | Automated Synthesis (Elixys) snmjournals.orgsnmjournals.org | Improved Manual Protocol nih.govresearchgate.net |
| Radiochemical Yield (decay corrected) | 7-10% | 2-5% (initial) to 30-55% (improved) | 8.0 ± 1.6% (not decay corrected) |
| Specific Activity (Ci/µmol) | 0.8-1.3 | 185-555 GBq/µmol (5-15 Ci/µmol) | 568 ± 532 GBq/µmol (15.4 ± 14.4 Ci/µmol) |
| Synthesis Time | Not specified | ~90 min | ~97 min |
| Precursor | 2-N-acetyl-6-O-((4-nitrophenyl)ethyl)-9-(3',5'-di-O-trityl-2'-O-trifyl-β-D-ribofuranosyl)guanine | Triflate precursor | Not specified |
| Purification | HPLC | RP-HPLC | HPLC |
Design and Synthesis of Modified Ara-G Analogs
The structural modification of ara-G is a key strategy for enhancing its biological activity and exploring its therapeutic potential in research models. These modifications often target the sugar moiety or the nucleobase to improve properties such as metabolic stability, target affinity, and cellular uptake.
Structural Modifications for Enhanced Biological Activity in Research Models
Modifications to the sugar scaffold of nucleoside analogs have been a fruitful area of research. nih.gov For ara-G, one of the defining features is the arabinose sugar, where the hydroxyl group at the C2' position is in the "up" or ara configuration. nih.gov This seemingly subtle change from the "down" configuration found in natural ribose nucleosides can have a profound impact on biological activity. nih.govresearchgate.net
Introducing a fluorine atom at the 2'-position, particularly in the ara configuration, has been shown to enhance the bioactivity of nucleoside analogs. nih.gov This modification can influence the sugar pucker conformation and the molecule's interaction with key enzymes. Other modifications that have been explored in nucleoside analogs include changes at the 3'-position and the use of carbocyclic scaffolds where the furanose ring oxygen is replaced by a methylene (B1212753) group. nih.gov The development of acyclic nucleoside analogs, which lack the cyclic sugar moiety altogether, represents another significant structural modification aimed at improving antiviral and anticancer properties. nih.govbohrium.com These structural alterations are designed to create analogs with improved efficacy and selectivity in various research models. nih.govbohrium.com
Structure-Activity Relationship (SAR) Studies of Ara-G Derivatives
The therapeutic potential of 9-beta-d-Arabinosylguanine (Ara-G) has spurred extensive research into the synthesis of its derivatives to enhance efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, have been pivotal in understanding the key molecular features required for the cytotoxic effects of Ara-G and in guiding the design of improved analogues. These studies typically involve modifications at the purine base, the arabinose sugar moiety, and the creation of prodrugs.
Modifications of the Purine Base:
Alterations to the guanine base have been a significant focus of SAR studies. Modifications at the C2, C6, and N7 positions have yielded derivatives with varied biological profiles.
C6-Position: One of the most clinically significant modifications of the guanine ring is at the C6-oxygen position. Nelarabine (B1678015), the 6-O-methyl ether prodrug of Ara-G, was developed to overcome the parent compound's poor water solubility. ashpublications.orgpharmacology2000.com This modification renders the compound more soluble, and upon administration, the methyl group is cleaved by adenosine (B11128) deaminase to release the active Ara-G intracellularly. pharmacology2000.commdpi.compediatriconcall.com This successful prodrug strategy highlights the importance of the C6-position for improving pharmaceutical properties without compromising the ultimate cytotoxic activity of the parent drug. mdpi.com
C2-Position: Research into substitutions at the C2-position has also been conducted. For instance, the synthesis of 2-chloro and 2-fluoro analogues has been explored to modulate the electronic properties of the purine ring and its interaction with target enzymes. mdpi.com The introduction of a halogen at this position can significantly influence the compound's antiproliferative activity. mdpi.com
C8-Position: Modifications at the C8-position of the purine ring have been investigated, including the synthesis of 8-bromo and 8-mercapto derivatives. nih.gov These studies help to define the spatial and electronic requirements for activity.
Modifications of the Arabinose Sugar:
The arabinose sugar is critical for the unique biological activity of Ara-G, distinguishing it from its deoxyguanosine counterpart. SAR studies have focused on the 2'- and 5'-positions of the sugar.
2'-Position: The 2'-hydroxyl group in the "up" or ara configuration is a defining feature of Ara-G. The synthesis of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosylguanine (2'F-araG) is a key example of a 2'-position modification. sigmaaldrich.com The introduction of a fluorine atom at this position alters the sugar pucker and electronic properties, which can impact the molecule's interaction with enzymes like deoxycytidine kinase and its subsequent incorporation into DNA. researchgate.net
Cyclic Derivatives: The synthesis of cyclic 3',5'-phosphate derivatives of Ara-G has also been reported. nih.gov These modifications explore the potential for altered cell permeability and different mechanisms of action or activation pathways.
The intracellular conversion of Ara-G to its active triphosphate form, ara-GTP, is a critical step for its cytotoxic effect. ashpublications.orgmdpi.com This process is initiated by deoxyguanosine kinase and deoxycytidine kinase. pharmacology2000.com Therefore, any modification to the Ara-G structure must permit this essential phosphorylation cascade. The ultimate incorporation of ara-GTP into DNA leads to the inhibition of DNA synthesis and apoptosis. pediatriconcall.comresearchgate.netnih.gov SAR studies have shown that while derivatives can be created to improve physical properties like solubility, the fundamental structure allowing for phosphorylation and DNA incorporation must be maintained for the desired cytotoxic activity. ashpublications.orgmdpi.com
The table below summarizes key SAR findings for various Ara-G derivatives.
| Compound/Derivative Name | Modification | Impact on Activity/Property |
| Nelarabine | 6-O-methyl ether of Ara-G | Prodrug with significantly increased water solubility; converted to active Ara-G in vivo. ashpublications.orgmdpi.com |
| 2-Chloro-6-O-methyl-(9-β-D-arabinofuranosyl)guanine | C2-Chloro substitution and C6-O-methylation | Synthesized for SAR studies to evaluate antiproliferative activity. mdpi.com |
| 2-Fluoro-6-O-methyl-(9-β-D-arabinofuranosyl)guanine | C2-Fluoro substitution and C6-O-methylation | Synthesized for SAR studies to evaluate antiproliferative activity. mdpi.com |
| 9-β-D-arabinofuranosyl-8-mercaptoguanine cyclic 3',5'-phosphate | C8-Mercapto substitution and cyclic 3',5'-phosphate on the sugar | Investigated for altered enzymatic activity and cellular effects. nih.gov |
| 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosylguanine (2'F-araG) | 2'-Fluoro substitution on the arabinose sugar | Alters sugar conformation and electronic properties, impacting biological activity. sigmaaldrich.com |
| 9-β-D-arabinofuranosyl-2-amino-6-(Nα-L-serinylamido)-purine | C6-amino acid amide substitution | Derivative with antiproliferative activity, though less potent than Nelarabine in the tested cell line. mdpi.com |
Preclinical Models and Research Applications of 9 Beta D Arabinosylguanine
In Vitro Cell Culture Models
9-beta-D-arabinofuranosylguanine (ara-G) has demonstrated selective toxicity toward T-lymphoblastoid cell lines in numerous in vitro studies. nih.govnih.gov This selectivity is primarily attributed to the preferential accumulation of its active 5'-triphosphate metabolite, araGTP, within T-cells compared to other cell lineages. nih.gov
Early research highlighted that ara-G could selectively inhibit DNA synthesis, measured by the incorporation of labeled thymidine, in T-leukemic cell lines over non-T leukemic cells. nih.gov Studies focusing on specific cell lines revealed that MOLT-4 T-lymphoblasts are particularly sensitive to ara-G, showing a 50- to 380-fold greater sensitivity to growth inhibition compared to other cell types. nih.gov This heightened sensitivity correlates with an approximately 80-fold higher accumulation of intracellular araGTP in MOLT-4 cells. nih.govnih.gov The selective metabolism observed in cultured T-cell lines like MOLT-4 has been shown to be representative of the metabolism in freshly isolated T-acute lymphocytic leukemia (T-ALL) cells from patients. nih.gov
Comparative studies across a panel of leukemia cell lines further delineated this selectivity. The T-ALL cell line CCRF-CEM was found to be one of the most sensitive lines to the effects of ara-G's prodrug, nelarabine (B1678015). termedia.pl In contrast, B-lymphoma cell lines such as Raji and Daudi were generally more resistant. termedia.pl This trend holds true when comparing broader leukemia subtypes, with research confirming that ara-G cytotoxicity is significantly higher in T-ALL samples than in B-cell precursor acute lymphoblastic leukemia (BCP-ALL) or acute myeloid leukemia (AML) samples. nih.govresearchgate.net
| Cell Line | Lineage | Sensitivity to 9-beta-D-Arabinosylguanine (or its prodrug) | Key Findings |
|---|---|---|---|
| MOLT-4 | T-Lymphoblast (T-ALL) | High | 50-380x more sensitive to growth inhibition; accumulates ~80-fold higher levels of araGTP compared to other lineages. nih.gov |
| CCRF-CEM | T-Lymphoblast (T-ALL) | High | Among the most sensitive cell lines to nelarabine. termedia.pl Used to develop resistant variants for study. nih.govtandfonline.com |
| Jurkat | T-Lymphoblast (T-ALL) | High | Demonstrated high sensitivity to nelarabine. termedia.pl |
| Raji | B-Lymphoblast (Burkitt's Lymphoma) | Low / Resistant | More resistant to nelarabine compared to T-ALL cell lines. termedia.pl |
| HL-60 | Promyelocyte (AML) | Low / Resistant | Showed very weak potency of nelarabine. termedia.pl Used to study resistance mechanisms. nih.govbohrium.com |
To investigate the mechanisms of resistance, researchers have developed ara-G-resistant cell line variants. nih.gov This is typically achieved by prolonged culturing of sensitive cell lines, such as MOLT-4 and CCRF-CEM, in the presence of gradually increasing concentrations of ara-G. nih.gov The characterization of these resistant variants has uncovered several molecular mechanisms contributing to reduced drug efficacy.
A primary mechanism of acquired resistance involves alterations in the enzymes that activate ara-G. Studies have documented reduced activity or expression of deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK), the enzymes responsible for phosphorylating ara-G to its active form. nih.govbohrium.com In some resistant cell lines, the reduced expression of dCK has been linked to epigenetic modifications, specifically the decreased acetylation of histones H3 and H4 at the dCK promoter. nih.gov
Resistant cells also exhibit changes that inhibit apoptosis. Ara-G-resistant MOLT-4 cells, for example, showed a lower apoptotic potential, reduced expression of pro-apoptotic proteins like BAX and BAD, and increased expression of the anti-apoptotic protein BCL2L1. nih.gov Furthermore, overexpression of anti-apoptotic proteins Bcl-2 and Mcl-1 has been identified in newly established nucleoside analog-resistant HL-60 variants. bohrium.com In some cases, resistance is also associated with the hyperactivation of survival signaling pathways, such as the PI3K/AKT pathway, upon drug treatment. tandfonline.comunimore.it
Cross-resistance to other chemotherapeutic agents is another feature of some ara-G resistant lines. For instance, certain ara-G resistant MOLT-4 cells also became resistant to vincristine (B1662923) and daunorubicin, which was linked to an increased expression of the P-glycoprotein (p-gp) drug efflux pump. nih.gov
| Mechanism of Resistance | Description | Observed In | Reference |
|---|---|---|---|
| Altered Drug Metabolism | Reduced expression/activity of activating enzymes deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK). | MOLT-4, CCRF-CEM, HL-60 variants | nih.govbohrium.comnih.gov |
| Inhibition of Apoptosis | Reduced expression of pro-apoptotic proteins (BAX, BAD); increased expression of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1). | MOLT-4, CEM, HL-60 variants | nih.govbohrium.comunimore.it |
| Activation of Survival Pathways | Hyperactivation of the PI3K/AKT/mTOR signaling pathway upon drug exposure. | CCRF-CEM variants, resistant T-ALL cells | tandfonline.comunimore.it |
| Drug Efflux | Increased expression of the P-glycoprotein (p-gp) efflux pump. | MOLT-4 variants | nih.gov |
| Altered Drug Transport | Lower expression of nucleoside transporters ENT1 and ENT2. | Primary pediatric leukemia samples | researchgate.net |
In Vivo Animal Models
The preclinical efficacy of ara-G has been evaluated in murine models of T-cell leukemia. nih.gov A frequently used model involves the 6C3HED tumor cell line, which is derived from a malignant murine T-cell line (Thy 1.2+). nih.govnih.gov When these cells are injected intravenously into C3H/HeN mice, they cause a lethal T-cell acute lymphoblastic leukemia (ALL). nih.govresearchgate.net In this model, the injection of 10⁶ 6C3HED cells results in 100% mortality within approximately 18 days, with autopsies revealing widespread tumor infiltration in multiple organs. nih.gov This aggressive and reproducible disease model provides a robust platform for testing the therapeutic and purging efficacy of agents like ara-G. nih.govnih.gov
A significant application of ara-G in preclinical research has been its use as an agent for the ex vivo purging of malignant T-cells from bone marrow grafts. nih.govdovepress.com The principle is to eliminate residual cancer cells from a patient's own bone marrow (autologous graft) before it is re-infused following high-dose chemotherapy. nih.gov Studies have shown that treating human bone marrow containing T-leukemia cells with 100 µM ara-G for 18 hours can eliminate up to 6 logs of clonogenic malignant T-cells while showing no significant toxicity to normal myeloid, erythroid, and megakaryocytoid progenitor cells. nih.govnih.gov
This concept was tested in vivo using the 6C3HED murine T-cell leukemia model. nih.gov In these pivotal studies, bone marrow from healthy syngeneic mice was intentionally contaminated with 6C3HED tumor cells. nih.gov This contaminated marrow was then treated ex vivo with 100 µM ara-G for 18 hours before being transplanted into lethally irradiated recipient mice. nih.gov The results were significant: 75% of the mice that received the ara-G-purged marrow survived long-term (from over 250 to more than 400 days) without leukemic relapse. nih.gov These surviving mice showed full reconstitution of their lymphoid, myeloid, and erythroid blood cell lineages from the transplanted donor cells. nih.govnih.gov These findings indicate that ara-G can effectively purge bone marrow of malignant T-cells without causing irreversible damage to the hematopoietic stem cells needed for successful transplantation. nih.govnih.gov
| Model System | Treatment | Outcome | Reference |
|---|---|---|---|
| Human bone marrow contaminated with T-leukemia cells | 100 µM ara-G for 18 hours (ex vivo) | Up to 6-log reduction in clonogenic T-cells; no significant toxicity to normal hematopoietic progenitors. | nih.govnih.gov |
| Murine bone marrow contaminated with 6C3HED T-leukemia cells | 100 µM ara-G for 18 hours (ex vivo) | 75% long-term, disease-free survival in transplanted mice with full lymphohematopoietic reconstitution. | nih.govnih.gov |
Molecular Imaging Applications
The selective uptake and trapping of ara-G in T-cells has led to its development as a molecular imaging agent for Positron Emission Tomography (PET). researchgate.net For this purpose, a radiofluorinated version, 2′-deoxy-2′-[¹⁸F]fluoro-9-β-D-arabinofuranosylguanine ([¹⁸F]F-AraG), was synthesized. nih.govresearchgate.netsnmjournals.org Like its parent compound, [¹⁸F]F-AraG enters cells and is phosphorylated by deoxyguanosine kinase and deoxycytidine kinase, trapping the radiotracer inside. nih.govsnmjournals.org This process occurs preferentially in activated T-cells, making [¹⁸F]F-AraG a valuable tool for noninvasively visualizing and quantifying T-cell activity in vivo. researchgate.netnih.govnih.gov
Preclinical and clinical research has demonstrated the utility of [¹⁸F]F-AraG PET imaging in various contexts. In a murine model of acute graft-versus-host disease (aGVHD), a condition driven by donor T-cell activation, [¹⁸F]F-AraG PET was able to visualize activated T-cells in secondary lymphoid organs even before the onset of clinical symptoms. nih.gov In cancer research, longitudinal imaging in murine models showed that [¹⁸F]F-AraG signals increased over time in tumors and lymph nodes, correlating with T-cell activation. nih.gov Studies have also reported a significant positive correlation between the tracer's uptake and the number of CD8-positive, PD-1-positive T-cells within the tumor microenvironment. snmjournals.org
This imaging strategy is being explored to monitor responses to cancer immunotherapies. snmjournals.org The ability to noninvasively track changes in T-cell populations throughout the body offers a potential biomarker for predicting or assessing therapeutic efficacy. snmjournals.org Initial studies in healthy humans have shown favorable biodistribution and kinetics, supporting its potential for clinical use in oncology and other immune-mediated conditions. nih.govsnmjournals.org
Positron Emission Tomography (PET) Imaging of T-Cell Activation and Proliferation using [18F]F-AraG
The radiolabeled analog of 9-beta-D-arabinofuranosylguanine (araG), 2'-deoxy-2'-[18F]fluoro-9-β-D-arabinofuranosylguanine ([18F]F-AraG), has emerged as a valuable tool for non-invasively visualizing and quantifying T-cell activation and proliferation in preclinical models using positron emission tomography (PET) imaging. snmjournals.orgaacrjournals.orgnih.gov This technique leverages the preferential accumulation of [18F]F-AraG in activated T-cells, providing insights into the dynamics of immune responses. aacrjournals.orgclinicaltrials.gov
The mechanism behind this selectivity lies in the upregulation of specific enzymes in activated T-cells. snmjournals.orgnih.gov Upon entering a cell, [18F]F-AraG is phosphorylated by deoxyguanosine kinase (dGK) and deoxycytidine kinase (dCK), with dGK being a high-affinity enzyme. clinicaltrials.govnih.gov Activated T-cells exhibit increased expression of these kinases, leading to the trapping of the radiotracer within the cells. clinicaltrials.govnih.gov
Detailed Research Findings:
Preclinical studies across various disease models have demonstrated the utility of [18F]F-AraG PET imaging.
Cancer Immunotherapy: In a study involving a viral-induced rhabdomyosarcoma mouse model, enhanced [18F]F-AraG uptake within tumors correlated with an endogenously induced anti-tumor immune response. clinicaltrials.gov Further analysis revealed that the tracer preferentially accumulated in activated CD8+ T-cells. clinicaltrials.gov Another study using a pancreatic tumor model showed significantly higher [18F]F-AraG uptake in immunogenic tumors undergoing T-cell-mediated rejection compared to non-immunogenic tumors. snmjournals.org Specifically, the uptake in GFP+ tumors was 1.95 ± 0.05 %ID/g, while in GFP- tumors it was 0.51 ± 0.01 %ID/g. snmjournals.org This imaging modality can also visualize and quantify lymphoid organs that harbor T-cells, such as lymph nodes and the spleen. snmjournals.org Research has also shown that [18F]F-AraG PET can track the immunomodulatory effects of chemotherapy, with treatments like oxaliplatin/cyclophosphamide leading to significant increases in tracer signal in tumor models. nih.gov
Graft-Versus-Host Disease (GVHD): In a murine model of acute GVHD, [18F]F-AraG PET imaging enabled the visualization of secondary lymphoid organs containing activated donor T-cells even before the onset of clinical symptoms. nih.gov This early detection capability is crucial as treatments are more effective in the initial stages of the disease. nih.gov
Autoimmune Disorders: The application of [18F]F-AraG PET has been explored in models of rheumatoid arthritis, demonstrating its potential as an imaging biomarker for T-cell activation in autoimmune conditions. nih.govresearchgate.net
The table below summarizes the uptake of [18F]F-AraG in different T-cell states from a preclinical study.
| Cell Type | Condition | [18F]F-AraG Uptake |
|---|---|---|
| Human Primary T-cells | Post-stimulation | Significantly Increased |
| Mouse Primary T-cells | Post-stimulation | Significantly Increased |
| Pan T-cells (Mouse) | Untreated | Low |
| Pan T-cells (Mouse) | CD3/CD28 Activated (48 hours) | High |
Assessment of Mitochondrial Biogenesis and Function in Vivo using [18F]F-AraG
The utility of [18F]F-AraG extends beyond imaging T-cell activation to the assessment of mitochondrial biogenesis and function in vivo. nih.govescholarship.org This is because the key enzyme responsible for trapping [18F]F-AraG in activated T-cells, deoxyguanosine kinase (dGK), is a mitochondrial enzyme. researchgate.netnih.govnih.gov
T-cell activation is intrinsically linked to metabolic reprogramming, which includes a significant increase in mitochondrial mass and mitochondrial DNA (mtDNA). researchgate.netnih.gov This heightened mitochondrial biogenesis is necessary to meet the energetic and biosynthetic demands of proliferating and effector T-cells. nih.gov Consequently, the uptake of [18F]F-AraG serves as an indirect measure of this increased mitochondrial activity. nih.govsnmjournals.org
Detailed Research Findings:
Studies have highlighted the connection between [18F]F-AraG uptake and mitochondrial processes.
Healthy Volunteers: A study investigating the biodistribution of [18F]F-AraG in healthy volunteers found that its distribution was consistent with its association with mitochondrial metabolism. nih.gov Tissues with high mitochondrial content and activity showed notable tracer uptake. nih.gov This research underscores the potential of [18F]F-AraG as a tracer for mitochondrial function. nih.govnih.gov
Neuroinflammation and Adipose Tissue: Research has utilized [18F]F-AraG to explore the link between neuroinflammation and changes in brown and bone marrow adipose tissue. escholarship.org As a mitochondrial metabolic tracer, [18F]F-AraG can be taken up by both stimulated T-cells and adipocytes, which can exhibit increased mitochondrial biogenesis under certain stimuli. escholarship.org This dual capability allows for the simultaneous tracking of immune activation and metabolic changes in adipose tissues. escholarship.org
Mechanism of Uptake: The proposed mechanism for [18F]F-AraG accumulation involves its transport into the cell, followed by the rate-limiting phosphorylation by mitochondrial dGK. researchgate.net The efficiency of this trapping is optimized in cells with high mitochondrial biogenesis. nih.govresearchgate.net
The following table presents data on the biodistribution of [18F]F-AraG in healthy volunteers, reflecting its association with mitochondrial metabolism.
| Organ | [18F]F-AraG Uptake |
|---|---|
| Kidneys | High |
| Liver | High |
| Brain | Low |
| Lung | Low |
| Bone Marrow | Low |
| Muscle | Low |
Applications in Understanding Nucleotide Metabolism
This compound and its derivatives have proven to be instrumental in probing the intricacies of nucleotide metabolism, particularly the deoxyribonucleotide salvage pathways and mitochondrial nucleotide homeostasis.
Probing Deoxyribonucleotide Salvage Pathways
The deoxyribonucleotide salvage pathway is a crucial metabolic route that recycles nucleosides and bases from the breakdown of DNA and RNA to synthesize new nucleotides. diva-portal.org 9-beta-D-arabinofuranosylguanine is a substrate for key enzymes in this pathway, making it an excellent probe to study its function and regulation. nih.govresearchgate.net
The phosphorylation of araG is a critical step, primarily carried out by deoxycytidine kinase (dCK) in the cytoplasm and deoxyguanosine kinase (dGK) in the mitochondria. nih.govmdpi.comsemanticscholar.org The differential expression and activity of these kinases in various cell types underlie the selective toxicity of araG and the specific imaging signals obtained with [18F]F-AraG. nih.gov
Detailed Research Findings:
Selective Toxicity: The selective toxicity of araG towards T-lymphoblasts is attributed to their higher capacity to accumulate the triphosphate form, araGTP, compared to B-lymphoblasts. nih.gov This differential accumulation is a direct reflection of the activity of the salvage pathway enzymes in these cells. nih.gov
Enzyme Kinetics: Studies have characterized the kinetics of araG phosphorylation, with dGK showing a higher affinity (lower KM) for araG than dCK. nih.gov This suggests that at low concentrations, araG preferentially utilizes the mitochondrial salvage pathway. nih.gov
Resistance Mechanisms: Understanding how cells metabolize araG can shed light on mechanisms of drug resistance. diva-portal.org Dephosphorylation of the active triphosphate form by 5'-nucleotidases is one potential mechanism of resistance, highlighting the dynamic interplay within the salvage pathway. diva-portal.org
Investigating Mitochondrial Nucleotide Homeostasis
Mitochondria maintain their own pool of nucleotides, which is essential for the replication and maintenance of mitochondrial DNA (mtDNA). nih.gov The mitochondrial salvage pathway, and specifically the enzyme dGK, plays a pivotal role in this process. researchgate.netnih.gov As a substrate for dGK, 9-beta-D-arabinofuranosylguanine provides a unique tool to investigate the regulation of mitochondrial nucleotide pools. researchgate.netnih.gov
Detailed Research Findings:
Mitochondrial DNA Incorporation: Studies have shown that araG is predominantly incorporated into mtDNA. nih.gov This finding directly implicates the mitochondrial salvage pathway in the metabolism of this nucleoside analog. nih.gov
Mitochondrial Function: Although incorporated into mtDNA, research indicates that araG does not necessarily lead to a decrease in mtDNA levels or impair the expression of mtDNA-encoded proteins like cytochrome c oxidase in the short term. nih.gov However, cells depleted of mtDNA have shown resistance to araG, suggesting a complex relationship between araG's cytotoxicity and mitochondrial function. nih.gov
Mitochondrial Biogenesis and T-Cell Activation: The reliance of [18F]F-AraG uptake on mitochondrial dGK activity has firmly linked T-cell activation with mitochondrial biogenesis. researchgate.net Upon activation, T-cells undergo significant metabolic reprogramming, including a dramatic increase in mitochondrial mass and mtDNA, to support their energetic and biosynthetic needs. researchgate.netnih.gov This increased demand for nucleotides for mtDNA synthesis enhances the activity of the mitochondrial salvage pathway, leading to increased trapping of [18F]F-AraG. researchgate.net
Compound Name Table
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | 9-(β-D-Arabinofuranosyl)guanine |
| araG | 9-(β-D-Arabinofuranosyl)guanine |
| [18F]F-AraG | 2'-deoxy-2'-[18F]fluoro-9-β-D-arabinofuranosylguanine |
| Nelarabine | 6-methoxy-9-(β-D-arabinofuranosyl)guanine |
| araGTP | 9-β-D-arabinofuranosylguanine triphosphate |
| dGK | Deoxyguanosine kinase |
| dCK | Deoxycytidine kinase |
| mtDNA | Mitochondrial DNA |
| GFP | Green Fluorescent Protein |
| [18F]F-AraC | [18F]Fluorodeoxyarabinofuranosylcytosine |
| AraC | Arabinosylcytosine |
| dGuo | Deoxyguanosine |
Interactions with Other Nucleoside Analogues and Modulators
Synergistic and Antagonistic Effects in Combination Studies
Combination studies involving ara-G have yielded mixed results, with evidence of both synergistic and antagonistic interactions. For instance, in pediatric T-cell acute lymphoblastic leukemia (T-ALL) samples, combining ara-G with 6-mercaptopurine (B1684380) (6MP) resulted in synergistic toxicity. ashpublications.org However, an antagonistic relationship has been observed between ara-G and forodesine (B1673553), a purine (B94841) nucleoside phosphorylase (PNP) inhibitor. iiarjournals.orgiiarjournals.org In studies with T-lymphoblastic leukemia CCRF-CEM cells, the combination of forodesine and ara-G showed antagonistic effects on growth inhibition, with a calculated combination index (CI) value of 1.355, where a CI value greater than 1 suggests antagonism. iiarjournals.orgiiarjournals.org This antagonism is thought to be due to the reduced production of the active form of ara-G, ara-GTP, in the presence of forodesine. iiarjournals.orgiiarjournals.org
Interestingly, no significant synergistic or antagonistic effects were found when ara-G was combined with prednisone, vincristine (B1662923), or asparaginase. ashpublications.org Surprisingly, despite both drugs utilizing the same guanosine (B1672433) salvage pathway for activation, no antagonism was observed between forodesine/deoxyguanosine and ara-G or cytarabine (B982) (ara-C) in one study on pediatric leukemia. ashpublications.org However, another study on a T-lymphoblastic leukemia cell line did show antagonism between forodesine and ara-G. iiarjournals.org
Modulation of Ara-G Metabolism by Other Agents (e.g., Forodesine, Deoxyguanosine)
The metabolism of ara-G, particularly its conversion to the active triphosphate form (ara-GTP), can be significantly modulated by other agents. Forodesine, by inhibiting PNP, leads to an accumulation of intracellular deoxyguanosine (dGuo) and its subsequent phosphorylation to dGTP. ashpublications.orgiiarjournals.org This process can interfere with the metabolism of ara-G.
Impact on Intracellular Ara-GTP Levels
The interaction between forodesine and ara-G has a direct impact on the intracellular concentration of ara-GTP, which is crucial for ara-G's cytotoxic activity. iiarjournals.orgiiarjournals.org Studies have demonstrated that the presence of forodesine significantly reduces the intracellular production of ara-GTP. iiarjournals.orgiiarjournals.org For example, in CCRF-CEM cells incubated with ara-G, the addition of forodesine led to a significant decrease in ara-GTP levels, from 74.0 pmol/10^7 cells without forodesine to 37.1 pmol/10^7 cells with forodesine. iiarjournals.orgiiarjournals.org This reduction in ara-GTP is a likely explanation for the observed antagonistic effect between the two drugs. iiarjournals.orgiiarjournals.org
The accumulation of ara-GTP is a key determinant of clinical response to nelarabine (B1678015) (the prodrug of ara-G) therapy. aacrjournals.org Patients who achieve higher peak ara-GTP levels in their leukemia cells are more likely to have a positive clinical response. aacrjournals.org Therefore, the modulation of ara-GTP levels by co-administered drugs is a critical consideration in treatment strategies.
Comparative Biochemical and Mechanistic Analysis with Established Purine Nucleoside Analogs (e.g., Fludarabine (B1672870), Cladribine (B1669150), Cytarabine, Pentostatin)
Ara-G shares mechanistic similarities with other purine nucleoside analogs, but also possesses distinct characteristics that influence its activity and potential for cross-resistance.
Fludarabine: Both ara-G and fludarabine are purine nucleoside analogs that require intracellular phosphorylation to become active. aacrjournals.orgresearchgate.net However, a key difference lies in the enzymes responsible for their initial phosphorylation. While both are substrates for deoxycytidine kinase (dCK), ara-G is also efficiently phosphorylated by the mitochondrial enzyme deoxyguanosine kinase (dGK). aacrjournals.orgnih.gov This dual phosphorylation pathway may contribute to the bimodal accumulation of ara-GTP observed in some leukemia cells, a phenomenon not seen with fludarabine triphosphate. aacrjournals.org In a clinical trial combining nelarabine and fludarabine, fludarabine did not appear to affect the conversion of nelarabine to ara-G. researchgate.nettandfonline.com
Cladribine: Like ara-G, cladribine is a deoxyadenosine (B7792050) analog that, once phosphorylated, can be incorporated into DNA, leading to inhibition of DNA synthesis and apoptosis. researchgate.net Both drugs have demonstrated efficacy in hematological malignancies. researchgate.netnih.gov A notable interaction is the ability of cladribine to increase the accumulation of cytarabine triphosphate (ara-CTP), the active form of cytarabine, suggesting a potential for synergistic combinations with cytarabine. researchgate.net
Cytarabine (ara-C): Ara-G and ara-C are both arabinose-containing nucleoside analogs. pnas.org However, they differ in their base component (guanine for ara-G and cytosine for ara-C). pnas.org Both are converted to their triphosphate forms, which then inhibit DNA synthesis. nih.govresearchgate.net A strong correlation has been observed between the cytotoxic effects of ara-G and ara-C in T-ALL, suggesting similar mechanisms of cytotoxicity. researchgate.net In contrast, a study on OGG1-deficient acute myeloid leukemia cells found that while these cells were sensitive to ara-C, they were not to ara-G, indicating that the response to ara-C was not a generalized inability to cope with arabinose-based nucleoside analogs. pnas.org
Pentostatin (B1679546): Pentostatin is an inhibitor of adenosine (B11128) deaminase (ADA), an enzyme involved in purine metabolism. mdpi.com Its mechanism of action is distinct from that of ara-G. By inhibiting ADA, pentostatin leads to the accumulation of adenosine and deoxyadenosine, which can disrupt DNA synthesis. mdpi.com Unlike fludarabine and cladribine, treatment with pentostatin has not been shown to induce resistance, suggesting it could be a salvage agent for patients refractory to other purine analogs. mdpi.com
Comparative Data on Nucleoside Analog Interactions and Mechanisms
| Compound | Primary Mechanism of Action | Key Activating Enzymes | Interactions with Ara-G | Key Findings from Combination Studies |
|---|---|---|---|---|
| 9-beta-d-Arabinosylguanine (ara-G) | Inhibition of DNA synthesis via incorporation of ara-GTP. nih.govtga.gov.au | Deoxycytidine kinase (dCK), Deoxyguanosine kinase (dGK). aacrjournals.orgnih.gov | N/A | Synergistic with 6-mercaptopurine; Antagonistic with forodesine. ashpublications.orgiiarjournals.orgiiarjournals.org |
| Forodesine | Inhibition of purine nucleoside phosphorylase (PNP), leading to dGTP accumulation. iiarjournals.org | N/A (Inhibitor) | Antagonistic. iiarjournals.orgiiarjournals.org | Reduces intracellular ara-GTP levels. iiarjournals.orgiiarjournals.org No antagonism seen in one pediatric leukemia study. ashpublications.org |
| Deoxyguanosine | Phosphorylated to dGTP, which can be cytotoxic at high levels. iiarjournals.org | Deoxyguanosine kinase (dGK). ashpublications.org | Modulates ara-G metabolism in the presence of forodesine. iiarjournals.org | Accumulation of dGTP is a key mechanism for forodesine's action. ashpublications.org |
| Fludarabine | Inhibition of DNA synthesis. researchgate.net | Deoxycytidine kinase (dCK). aacrjournals.org | No significant effect on ara-G formation from nelarabine. researchgate.net | Combination with nelarabine is an effective regimen. researchgate.net |
| Cladribine | Inhibition of DNA synthesis. researchgate.net | Deoxycytidine kinase (dCK). mdpi.com | No direct interaction studies found. | Can increase intracellular levels of ara-CTP (from cytarabine). researchgate.net |
| Cytarabine (ara-C) | Inhibition of DNA synthesis. ashpublications.org | Deoxycytidine kinase (dCK). mdpi.com | Correlated cytotoxicity in T-ALL. researchgate.net | Similar mechanisms of cytotoxicity suggested in T-ALL. researchgate.net |
| Pentostatin | Inhibition of adenosine deaminase (ADA). mdpi.com | N/A (Inhibitor) | No direct interaction studies found. | Does not appear to induce cross-resistance with fludarabine or cladribine. mdpi.com |
Future Directions and Emerging Research Avenues for 9 Beta D Arabinosylguanine
Elucidation of Residual Unidentified Mechanisms of Action and Resistance Pathways
The principal mode of action for ara-G involves its intracellular phosphorylation to ara-G triphosphate (ara-GTP), which is subsequently incorporated into DNA, inhibiting DNA synthesis and leading to cell death. nih.govnih.gov However, many fundamental questions remain regarding the precise nature of these events and other potential cellular impacts. researchgate.net
Future investigations are needed to clarify the exact mechanisms of DNA repair following the incorporation of ara-G. researchgate.net While it is known that ara-GTP incorporation can impair DNA repair processes, the specific pathways involved and how cells attempt to resolve these lesions are not well understood. nih.gov Research has indicated that in T-lymphoblasts, high ara-GTP accumulation leads to S-phase-dependent apoptosis, which may trigger a T-cell-specific signal for the induction of soluble Fas ligand (sFasL). nih.gov This sFasL then appears to induce apoptosis in neighboring, non-S-phase cells, a bystander effect that warrants deeper investigation. nih.gov Additionally, some studies have suggested that ara-G may have other cytotoxic activities that are not fully characterized, including the potential to perturb GTPase function and inhibit transcription, which represent significant avenues for future research. nih.gov
On the side of resistance, a primary mechanism involves the reduced intracellular accumulation of the active ara-GTP. nih.gov This can be due to decreased expression of activating enzymes like deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) or reduced uptake through nucleoside transporters like ENT1. researchgate.netnih.gov However, a more recently identified and crucial resistance mechanism involves the enzyme Sterile alpha motif and histidine-aspartic acid domain-containing protein 1 (SAMHD1). nih.gov SAMHD1 is a deoxynucleotide triphosphate (dNTP) hydrolase that can cleave and inactivate the triphosphorylated, active form of ara-G. nih.gov The differential expression of SAMHD1, which is notably lower in T-ALL cells compared to B-ALL cells, helps explain the lineage-specific sensitivity to nelarabine (B1678015) and ara-G. nih.govnih.gov Further exploration into the regulation of SAMHD1 and its role in mediating ara-G resistance could uncover new strategies to overcome it. nih.gov
A summary of known and potential mechanisms is presented below.
| Category | Known Mechanisms | Unidentified/Emerging Areas for Research |
| Mechanism of Action | Intracellular phosphorylation to ara-GTP. nih.gov Incorporation into DNA, inhibiting DNA synthesis. nih.govnih.gov | Nature of ara-G-induced DNA lesions and their repair pathways. researchgate.net Role and regulation of FasL-mediated bystander apoptosis. nih.gov Potential inhibition of GTPase function and RNA metabolism. nih.gov |
| Resistance Pathways | Reduced intracellular ara-GTP levels. nih.gov Decreased activity of activating kinases (dCK, dGK). nih.gov Reduced expression of nucleoside transporters (ENT1, ENT2). researchgate.netnih.gov | Role of SAMHD1 in hydrolyzing ara-GTP and its regulation. nih.govnih.gov Mechanisms of general drug resistance, such as increased drug efflux. nih.gov |
Advanced Preclinical Model Development for Translational Research
Historically, research on ara-G has relied on established cancer cell lines. nih.gov While valuable, these models may not fully capture the heterogeneity and complexity of human disease. To bridge the gap between laboratory findings and clinical outcomes, there is a critical need for advanced preclinical models.
Patient-derived xenograft (PDX) models, where tumor cells from a patient are implanted into immunodeficient mice, have emerged as a superior platform for translational research. These models better represent the biological diversity of T-cell acute lymphoblastic leukemia (T-ALL). mdpi.comnih.gov Preclinical studies are increasingly using PDX models to evaluate the efficacy of nelarabine (the prodrug of ara-G) in combination with other agents, such as the CDK4/6 inhibitor palbociclib (B1678290) and the anti-CD47 monoclonal antibody. mdpi.comnih.gov These advanced models allow researchers to test therapeutic strategies on tumors that more closely mimic the clinical setting, assess mechanisms of resistance as they arise in a complex in vivo environment, and identify biomarkers that correlate with response. nih.govcancernetwork.com Future development should focus on expanding the diversity of T-ALL PDX models to cover different genetic subtypes and stages of the disease, including relapsed and refractory cases, to better predict clinical efficacy and inform the design of future trials. nih.govtargetedonc.com
Novel Ara-G Analog Design and Development for Specific Biological Targets
The development of ara-G itself was driven by the need for a deoxyguanosine analog resistant to cleavage by purine (B94841) nucleoside phosphorylase (PNP). nih.gov The subsequent challenge of ara-G's poor water solubility was overcome by the synthesis of its water-soluble prodrug, nelarabine. nih.govnih.govmdpi.com This history underscores the value of medicinal chemistry in optimizing the compound's properties. Future research in this area focuses on creating novel analogs of ara-G to achieve specific biological goals.
Structure-activity relationship studies are fundamental to this effort, guiding the synthesis of new derivatives with enhanced potency, different mechanisms of action, or the ability to overcome resistance. nih.govaacrjournals.org For example, 2',2'-difluorodeoxyguanosine (B1675620) (dFdG) was developed as a purine congener of the successful drug gemcitabine (B846) and demonstrated potent toxicity in human leukemia cells, with evidence suggesting it is activated by deoxyguanosine kinase, similar to ara-G. nih.gov
Another exciting frontier is the development of ara-G analogs as imaging agents. The synthesis of 2'-deoxy-2'-[¹⁸F]fluoro-9-β-D-arabinofuranosylguanine ([¹⁸F]F-AraG) has created a positron emission tomography (PET) tracer. researchgate.net This allows for the non-invasive, in vivo visualization of activated T-cells and mitochondrial biogenesis, opening up new diagnostic possibilities and a deeper understanding of the immune response in various diseases. researchgate.net
| Ara-G Analog | Purpose of Development | Key Finding/Application |
| Nelarabine | Prodrug with increased water solubility for intravenous administration. nih.govnih.gov | Rapidly converts to ara-G in plasma; now a standard therapy. nih.govnih.gov |
| 2',2'-difluorodeoxyguanosine (dFdG) | Purine analog with potentially novel activity, inspired by gemcitabine. nih.gov | Potent cytotoxicity; activated by deoxyguanosine kinase. nih.gov |
| 2'-deoxy-2'-[¹⁸F]fluoro-9-β-D-arabinofuranosylguanine ([¹⁸F]F-AraG) | Radio-labeled analog for use as a PET imaging agent. researchgate.net | Selectively taken up by activated T-cells, enabling in vivo imaging of immune responses. researchgate.net |
Integration of Omics Data for Systems-Level Understanding of Ara-G Biological Activity
The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the complex cellular response to ara-G at a systems level. genexplain.comfrontiersin.org Rather than studying single genes or proteins in isolation, a multi-omics approach can build a comprehensive map of the molecular perturbations caused by the drug. genexplain.comembopress.org
Pharmacogenomic screens have already been instrumental in identifying SAMHD1 as a key determinant of nelarabine sensitivity by correlating drug response data with gene expression levels across hundreds of cancer cell lines. nih.gov Future research should move beyond single-omics correlations to true multi-omics integration. genexplain.comresearchgate.net For instance, by combining transcriptomic data (gene expression changes) with metabolomic data (changes in metabolite levels) and proteomic data (protein abundance), researchers can trace the effects of ara-G from the genome down to metabolic pathways. genexplain.com This integrated systems biology approach can help to identify the key drivers and master regulators of drug resistance, uncover novel biomarkers to stratify patients who are most likely to respond, and provide a rational basis for designing combination therapies that target multiple nodes in a cancer cell's survival network. fortunejournals.comdtic.milresearchgate.net
Potential of Ara-G as a Biochemical Probe for Fundamental Cellular Processes
The radio-labeled analog [¹⁸F]F-AraG is a prime example, serving as a probe to track T-cell activation and mitochondrial metabolism in vivo using PET imaging. researchgate.net This application extends its utility far beyond oncology into fields like immunology and neuroinflammation. researchgate.net
Furthermore, because ara-G is a purine analog that is processed by cellular metabolic pathways and directly interacts with the DNA replication and repair machinery, it can be used as a tool to investigate these fundamental processes. researchgate.netresearchgate.net For example, researchers can use ara-G to introduce a specific type of DNA damage and then study how the cell's DNA damage response (DDR) pathways are activated. nih.gov Understanding how cells sense and repair ara-G-induced lesions can provide broader insights into genome stability and the function of enzymes involved in purine metabolism. researchgate.netbiologists.combiorxiv.org This makes ara-G not just a therapeutic agent, but also a valuable instrument for basic cell biology research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
